molecular formula C17H14ClNO3S B2386637 1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797890-64-2

1'-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2386637
CAS No.: 1797890-64-2
M. Wt: 347.81
InChI Key: ZWOURXNTJPGAEO-UHFFFAOYSA-N
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Description

1’-(5-Chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound featuring a spiro structure. This compound is notable for its unique combination of a chlorothiophene moiety and a spiro-fused isobenzofuran-piperidinone system. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting with the preparation of 5-chlorothiophene-2-carbonyl chloride. This intermediate is synthesized by reacting 5-chloro-2-thiophenecarboxylic acid with thionyl chloride in the presence of a nonpolar solvent such as carbon tetrachloride under an inert gas atmosphere . The reaction is maintained at a temperature below 0°C, followed by stirring at room temperature and refluxing .

The subsequent steps involve the formation of the spiro compound through a series of cyclization and condensation reactions. Specific conditions, such as the choice of solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1’-(5-Chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.

    Substitution: The chlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1’-(5-Chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1’-(5-chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the chlorothiophene moiety may interact with active sites in enzymes, while the spiro structure provides stability and specificity in binding.

Comparison with Similar Compounds

    5-Chlorothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    Spiro[isobenzofuran-1,3’-piperidin]-3-one: A related spiro compound with similar structural features.

Uniqueness: 1’-(5-Chlorothiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one stands out due to its combined structural elements, which confer unique chemical reactivity and potential biological activities. The presence of both the chlorothiophene and spiro-fused systems makes it a versatile compound for various applications.

Properties

IUPAC Name

1'-(5-chlorothiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-14-7-6-13(23-14)15(20)19-9-3-8-17(10-19)12-5-2-1-4-11(12)16(21)22-17/h1-2,4-7H,3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOURXNTJPGAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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